(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Description
Table 1: Core Scaffold Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅NO₂ (base structure) |
| Ring Conformation | Envelope (C₄-endo) |
| Bond Angles (C–N–C) | 108°–112° |
| Dipole Moment | 4.2–4.5 D (polarized carbonyls) |
The substitution pattern on this scaffold significantly modulates electronic properties. The 1-position benzothiazole and 4-position furan-methylidene groups create an electron-deficient region at the diketone core, enhancing electrophilicity at C5.
Benzothiazol Substituent Orientation at Position 1
The 6-ethoxy-1,3-benzothiazol-2-yl group at position 1 introduces aromaticity and sulfur-based reactivity. Key features include:
- Fused bicyclic system : A benzene ring fused to a thiazole ring, with ethoxy substitution at C6.
- Sulfur coordination : The thiazole sulfur (S1) participates in π-conjugation, lowering the LUMO energy by 1.2–1.5 eV compared to analogous oxazole systems.
- Ethoxy group orientation : The –OCH₂CH₃ substituent at C6 adopts an anti-periplanar arrangement relative to the thiazole nitrogen, minimizing steric clash with the pyrrolidine core.
Table 2: Benzothiazole Substituent Effects
| Parameter | Impact on Molecular Properties |
|---|---|
| C6 Ethoxy Group | Increases lipophilicity (logP +0.7) |
| S1 Atomic Charge | δ⁻ = −0.32 e (NBO analysis) |
| Dihedral Angle (vs. core) | 38°–42° (restricted rotation) |
IUPAC nomenclature prioritizes the benzothiazole as the principal substituent due to its higher functional group priority compared to ethers or ketones. The numbering follows thiazole conventions, with position 2 attached to the pyrrolidine nitrogen.
Furan-Methylidene Hybridization at Position 4
The hydroxy(5-methylfuran-2-yl)methylidene group at position 4 creates an extended conjugation system:
- (4E)-Configuration : The exocyclic double bond adopts trans geometry, confirmed by NOESY correlations between the furan C3 proton and pyrrolidine C5.
- Tautomeric equilibrium : The β-hydroxy-α,β-unsaturated ketone exists in keto-enol equilibrium (K ≈ 10³ in DMSO-d₆), stabilized by intramolecular H-bonding.
- Furan ring effects : The 5-methyl group induces a 15° out-of-plane distortion in the furan ring, reducing π-orbital overlap with the methylidene system.
Table 3: Conjugation Parameters
| Feature | Value/Description |
|---|---|
| C4–C8 Bond Length | 1.34 Å (X-ray) |
| HOMA Index (furan) | 0.89 (moderate aromaticity) |
| Δδ (¹³C C4/C5) | 12.3 ppm (deshielded carbonyl) |
This substituent’s electronic effects create a polarized π-system extending from the furan O-atom to the pyrrolidine diketone, enabling charge-transfer interactions.
4-Methoxyphenyl Group Spatial Arrangement at Position 5
The 5-(4-methoxyphenyl) substituent adopts a specific spatial orientation:
- Dihedral angle : 55°–60° relative to the pyrrolidine plane, balancing conjugation and steric factors.
- Methoxy group alignment : The –OCH₃ group lies para to the attachment point, creating a C₂-symmetric electronic environment.
- π-Stacking capacity : The phenyl ring’s quadrupole moment (−8.5 × 10⁻⁴⁰ C·m²) facilitates interactions with aromatic biological targets.
Table 4: Substituent Electronic Parameters
| Parameter | Value |
|---|---|
| Hammett σₚ (OCH₃) | −0.27 (strong EDG) |
| NICS(1) (phenyl ring) | −12.1 ppm (diatropic ring current) |
| van der Waals Volume | 98 ų |
The methoxy group’s electron-donating character raises the HOMO energy of the phenyl ring by 0.8 eV compared to unsubstituted analogs, enhancing charge-transfer capabilities.
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O6S/c1-4-33-17-10-11-18-20(13-17)35-26(27-18)28-22(15-6-8-16(32-3)9-7-15)21(24(30)25(28)31)23(29)19-12-5-14(2)34-19/h5-13,22,30H,4H2,1-3H3 |
InChI Key |
XBOLZBYSHNEOON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Ethoxybenzothiazole Intermediate
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-ethoxyphenol with thiocyanate derivatives. A metal-free approach using di( tert-butyl)peroxide (DTBP) in fluorobenzene facilitates radical-initiated cyclization, yielding 6-ethoxy-1,3-benzothiazole-2-amine. Key steps include:
-
Radical Initiation : DTBP decomposes at 80–100°C to generate tert-butoxy radicals, abstracting hydrogen from 2-amino-4-ethoxyphenol to form a thiyl radical.
-
Cyclization : Intramolecular attack of the thiyl radical on the adjacent amino group forms the benzothiazole ring.
Optimization Note : Yields improve to 78% when using DMSO as a dual solvent-oxidant, minimizing byproducts.
Construction of the Pyrrolidine-2,3-Dione Skeleton
The pyrrolidine-dione ring is assembled via a Dieckmann cyclization strategy. Ethyl 2-(6-ethoxybenzothiazol-2-yl)acetate undergoes base-mediated intramolecular cyclization:
-
Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields ethyl 2-(6-ethoxybenzothiazol-2-yl)-3-oxobutanoate.
-
Cyclization : Treatment with KOH in ethanol induces cyclization, forming the pyrrolidine-2,3-dione core.
Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon, eliminating ethanol.
Incorporation of the Hydroxy(5-Methylfuran-2-yl)Methylidene Moiety
The final step involves a Knoevenagel condensation between the pyrrolidine-dione and 5-methylfuran-2-carbaldehyde:
-
Condensation : In the presence of piperidine and acetic acid, the aldehyde reacts with the active methylene group of the diketone, forming the α,β-unsaturated ketone.
-
Tautomerization : The enol form stabilizes via intramolecular hydrogen bonding with the adjacent carbonyl group, yielding the ( E )-configured product.
Stereochemical Control : The ( E )-isomer predominates (95:5 E / Z ) due to steric hindrance from the 4-methoxyphenyl group.
Optimization and Scalability Challenges
Solvent and Catalyst Selection
Temperature and Reaction Time
-
Thermal Sensitivity : Exceeding 100°C during benzothiazole synthesis leads to decomposition; optimal temperatures range from 70–90°C.
-
Microwave Assistance : Reduces pyrrolidine cyclization time from 12 hours to 30 minutes.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO- d₆ ) | δ 1.42 (t, J = 7.0 Hz, 3H), 3.82 (s, 3H), 4.07 (q, J = 7.0 Hz, 2H), 6.38 (d, J = 3.2 Hz, 1H), 7.24–7.89 (m, 6H), 8.32 (s, 1H) | Ethoxy CH₃, OCH₃, furan H, aromatic H, enolic OH |
| ¹³C NMR (100 MHz, DMSO- d₆ ) | δ 14.1 (CH₃), 55.2 (OCH₃), 109.6–160.3 (aromatic and carbonyl C) | Quaternary carbons of benzothiazole and diketone |
| IR (KBr) | 3429 cm⁻¹ (OH), 1725 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N) | Hydroxyl, diketone, and imine stretches |
Elemental Analysis : Calculated for C₂₆H₂₂N₂O₆S: C, 63.66%; H, 4.52%; N, 5.71%. Found: C, 63.59%; H, 4.48%; N, 5.68% .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s α,β-unsaturated ketone system (C4 methylidene group) undergoes selective oxidation.
-
Reagent : Potassium permanganate (KMnO₄) in acidic conditions.
-
Outcome : Cleavage of the conjugated double bond produces two ketone fragments (benzothiazole-linked pyrrolidinone and furan-carboxylic acid derivatives).
-
Conditions : 0°C to 25°C, aqueous H₂SO₄, 1–2 hr reaction time.
Mechanistic Insight :
This reaction is critical for synthesizing fragments used in structure-activity relationship (SAR) studies.
Reduction Reactions
The pyrrolidine-2,3-dione moiety undergoes selective reduction at the carbonyl groups.
-
Reagent : Sodium borohydride (NaBH₄) in ethanol.
-
Outcome : Reduction of the 2,3-dione to a diol intermediate, preserving the benzothiazole and furan rings.
-
Conditions : 25°C, 4–6 hr, inert atmosphere.
Applications :
Nucleophilic Substitution
The ethoxy group on the benzothiazole ring participates in nucleophilic substitution.
-
Reagent : Amines (e.g., piperidine) or thiols under basic conditions (K₂CO₃) .
-
Outcome : Replacement of the ethoxy group with amines or thiols to modulate electronic properties.
Example :
This modification enhances solubility and bioactivity .
Cross-Coupling Reactions
The methoxyphenyl group enables palladium-catalyzed coupling reactions.
-
Reagent : Suzuki-Miyaura coupling with aryl boronic acids (Pd(dppf)Cl₂ catalyst) .
-
Conditions : DMF, 70°C, 12–24 hr.
-
Outcome : Introduction of diverse aryl groups at the methoxyphenyl position.
Example :
Used to generate derivatives for antimicrobial screening .
Acid/Base-Mediated Rearrangements
The hydroxy-methylidene group undergoes keto-enol tautomerism under acidic/basic conditions.
-
Reagent : HCl (acidic) or NaOH (basic).
-
Outcome : Stabilization of enol form in basic conditions, enhancing electrophilicity at C4.
Applications :
-
Precursor for Michael addition reactions.
-
Stabilization of reactive intermediates in synthesis.
Table 2: Comparative Reactivity of Analogous Compounds
Mechanistic and Synthetic Considerations
-
Solvent Effects : Ethanol and dichloromethane are preferred for polar intermediates, while DMF facilitates coupling reactions .
-
Steric Hindrance : The 6-ethoxy group on benzothiazole reduces reactivity at C2 of the thiazole ring.
-
Catalysts : Palladium complexes (e.g., Pd(dppf)Cl₂) are critical for cross-coupling efficiency .
Scientific Research Applications
Antimicrobial Activity
Many derivatives of benzothiazole exhibit promising antimicrobial properties. Preliminary studies suggest that this compound may have activity against various bacteria and fungi due to its structural components that enhance membrane permeability and disrupt microbial functions .
Anticancer Potential
The presence of the pyrrolidine structure in conjunction with the benzothiazole moiety indicates potential anticancer activity. Compounds with similar structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of functional groups via electrophilic aromatic substitution or nucleophilic addition reactions.
- Final modifications to enhance solubility and biological activity.
These synthetic routes are often optimized using computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances), which help predict the biological activity based on structural similarities with known compounds .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzothiazole derivatives, revealing that compounds similar to the target compound displayed significant activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
Research focusing on pyrrolidine derivatives found that compounds structurally related to this target exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy development .
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-Dione Derivatives
Key Findings from Comparative Analysis
The 5-methylfuran-2-yl substituent may enhance metabolic stability relative to unsubstituted furan derivatives, as methyl groups often reduce susceptibility to oxidative degradation .
Electronic and Steric Influences
- The 4-methoxyphenyl group in the target compound provides a balance between electron-donating effects (via methoxy) and reduced steric bulk compared to the 3,4-dimethoxyphenyl moiety in CAS 672266-53-3. This could optimize interactions with hydrophobic binding pockets in biological targets .
- In contrast, the 3-nitrophenyl group in the compound from introduces strong electron-withdrawing effects, which might favor redox-mediated mechanisms but limit solubility .
Synthetic Methodologies The target compound’s synthesis likely parallels methods used for analogous pyrrolidine-2,3-diones, such as condensation of substituted benzothiazole amines with furan-derived aldehydes under acidic conditions (e.g., acetic acid/sodium acetate reflux, as in ) . Purification via column chromatography (dichloromethane/methanol) is common, as demonstrated in , ensuring high yields (e.g., 91.6% for a related compound) .
The absence of a nitro group (cf. ) may reduce toxicity risks associated with redox cycling .
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione, also known by its CAS number 671764-89-9, exhibits a complex structure that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 512.62 g/mol. The structure features a benzothiazole ring, a pyrrolidine core, and various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N2O4S |
| Molecular Weight | 512.62 g/mol |
| CAS Number | 671764-89-9 |
| LogP | 5.843 |
| Polar Surface Area (PSA) | 130.34 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors involved in critical cellular processes, thus modulating their activity. This modulation can lead to various biological effects such as:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : May inhibit pathways associated with inflammation.
Biological Activity Evaluation
Recent studies have assessed the biological activities of related compounds containing benzothiazole and pyrrolidine moieties. For instance, derivatives with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study involving novel derivatives of benzothiazole, compounds structurally related to this compound were screened against human lung adenocarcinoma A549 cells. The results indicated:
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 3b | 6.2 | A549 (lung cancer) |
| 47e | 43.4 | T47D (breast cancer) |
| 47f | 27.3 | T47D (breast cancer) |
These findings suggest that structural modifications can enhance the anticancer efficacy of benzothiazole derivatives.
Pharmacological Applications
The potential applications of this compound include:
- Cancer Therapy : As an antitumor agent targeting specific cancer cell lines.
- Antioxidant Supplementation : For reducing oxidative stress in various conditions.
- Anti-inflammatory Treatments : Targeting inflammatory pathways for conditions like arthritis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Reflux intermediates in ethanol (e.g., thiazolidinone formation via cyclization of hydrazides with phosphorous oxychloride at 120°C ).
- Substituent Introduction : Use Suzuki coupling or nucleophilic substitution to attach the 6-ethoxybenzothiazole and 5-methylfuran groups. Ethanol or DMF are preferred solvents for such reactions due to their polarity and boiling points .
- Purification : Recrystallize using DMF-EtOH (1:1) mixtures to isolate high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyrrolidine-2,3-dione core and substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, furan methyl at δ 2.1–2.3 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1750 cm) and hydroxyl groups (broad peak ~3200 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNOS: ~477.12) .
Q. How can computational modeling predict the compound’s reactivity or stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to assess steric effects from the 4-methoxyphenyl group and conjugation in the methylidene moiety .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution at 4°C .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL-97 confirms the (4E) configuration and dihedral angles between the benzothiazole and pyrrolidine-dione planes .
- Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-predicted values to resolve discrepancies .
Q. What strategies address contradictory data in reaction yield optimization vs. byproduct formation?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis of the ethoxy group under acidic conditions) .
- Condition Screening : Test alternative solvents (acetonitrile for higher boiling points) or catalysts (Pd(OAc) for Suzuki coupling efficiency) .
- Kinetic Studies : Perform time-resolved NMR to pinpoint optimal reaction termination times .
Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Electrostatic Potential Mapping : Use Multiwfn to visualize electron-deficient regions (e.g., pyrrolidine-dione carbonyls) for hydrogen-bond acceptor sites .
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) via fluorescence quenching. Compare IC values with analogs lacking the 5-methylfuran group to isolate structural contributions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
